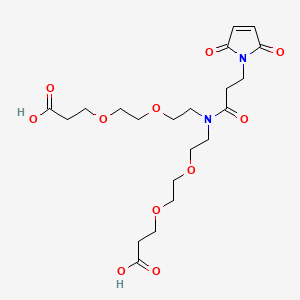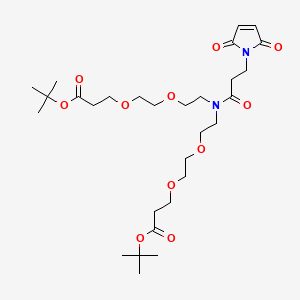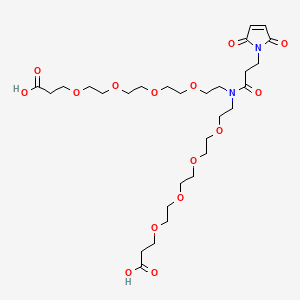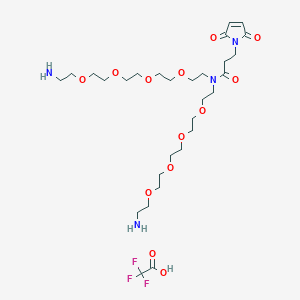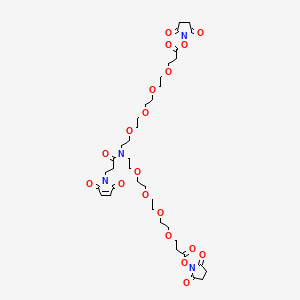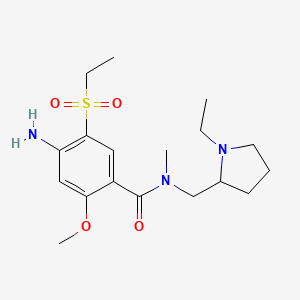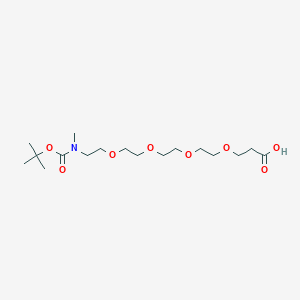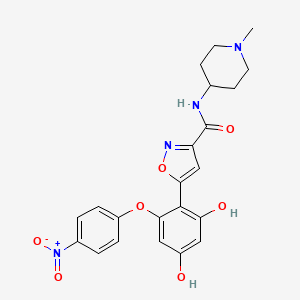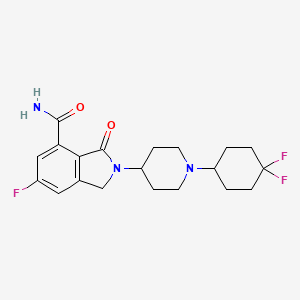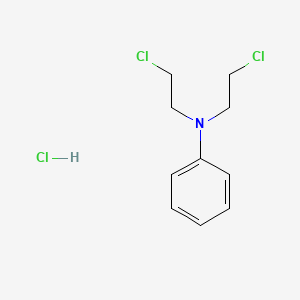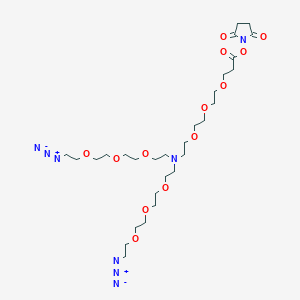![molecular formula C47H57ClFN7O8S B609674 (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)
(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Übersicht
Beschreibung
Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1.1 In cell-based assays, gefitinib-based PROTAC 3 induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion with half-maximal degradation (DC50) values of 22.3 and 11.7 nM, respectively, but does not induce degradation of wild-type EGFR at concentrations up to 10 μM.
Wirkmechanismus
Target of Action
Gefitinib-based PROTAC 3 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation . In addition to EGFR, Gefitinib-based PROTAC 3 also interacts with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase , which is involved in protein degradation.
Mode of Action
Gefitinib-based PROTAC 3 operates by conjugating an EGFR binding element to a VHL ligand via a linker . This compound induces the degradation of EGFR, particularly in cells with certain genetic mutations . It selectively targets mutant proteins in malignant cells, leading to their degradation .
Biochemical Pathways
The primary biochemical pathway affected by Gefitinib-based PROTAC 3 is the EGFR signaling pathway . By degrading EGFR, this compound disrupts the pathway, leading to downstream effects such as inhibited cell growth and proliferation .
Pharmacokinetics
It’s known that the compound induces egfr degradation with dc50 values of 117 nM and 223 nM in HCC827 (exon 19 del) and H3255 (L858R mutation) cells, respectively . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of Gefitinib-based PROTAC 3’s action is the degradation of EGFR . This leads to a disruption in the EGFR signaling pathway, which can inhibit the growth and proliferation of cells . Specifically, it has been shown to be effective in cells with certain genetic mutations .
Biochemische Analyse
Biochemical Properties
Gefitinib-based PROTAC 3 interacts with EGFR and VHL, inducing degradation of EGFR containing the activating mutation L858R or an exon 19 deletion . The nature of these interactions involves the binding of the EGFR inhibitor gefitinib to EGFR and the VHL ligand to VHL, forming a ternary complex that leads to the ubiquitination and subsequent degradation of EGFR .
Cellular Effects
In cellular processes, Gefitinib-based PROTAC 3 influences cell function by degrading EGFR, a key player in cell signaling pathways and cellular metabolism . This degradation can impact gene expression, as EGFR is known to activate several downstream pathways that regulate genes involved in cell proliferation, survival, and other functions .
Molecular Mechanism
The molecular mechanism of Gefitinib-based PROTAC 3 involves the formation of a ternary complex with EGFR and VHL, leading to the ubiquitination of EGFR . This post-translational modification signals for the degradation of EGFR via the proteasome, thereby reducing the levels of EGFR in the cell .
Temporal Effects in Laboratory Settings
The effects of Gefitinib-based PROTAC 3 change over time in laboratory settings. It induces degradation of EGFR with half-maximal degradation (DC50) values of 22.3 nM and 11.7 nM in HCC827 (exon 19 del) and H3255 (L858R mutation) cells, respectively . It does not induce degradation of wild-type EGFR at concentrations up to 10 μM .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Subcellular Localization
Given its mechanism of action, it likely localizes to the cytoplasm where the ubiquitin-proteasome system is located .
Vorbereitungsmethoden
Synthetic Routes: Gefitinib-based PROTAC 3 is synthesized by conjugating gefitinib (an FDA-approved EGFR inhibitor) with the VHL ligand via a linker.
Reaction Conditions: Specific synthetic routes and reaction conditions are proprietary, but the compound’s design involves precise linker chemistry.
Industrial Production: Information on large-scale industrial production methods is not widely available due to its research-oriented nature.
Analyse Chemischer Reaktionen
Reactions Undergone: Gefitinib-based PROTAC 3 does not undergo typical chemical reactions like oxidation or reduction. Instead, it exploits cellular machinery for targeted protein degradation.
Common Reagents and Conditions: The compound’s synthesis likely involves coupling reactions, protecting group manipulations, and purification steps.
Major Products: The primary product is the fully assembled PROTAC molecule, ready for cellular studies.
Scientific Research Applications: : Gefitinib-based PROTAC 3 has diverse applications:
Chemistry: It serves as a powerful tool for targeted protein degradation studies.
Biology: Researchers use it to investigate EGFR function and degradation pathways.
Medicine: Potential therapeutic applications include cancer treatment, especially in EGFR-driven cancers.
Industry: While not directly used in industry, its principles inspire drug development.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die Einzigartigkeit von Gefitinib-basiertem PROTAC 3 liegt in seiner spezifischen EGFR-Zielung und dem PROTAC-Design.
Ähnliche Verbindungen: Es gibt andere PROTACs, aber keine spiegeln diese Kombination aus Gefitinib und VHL-Liganden genau wider.
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICKHWYZMNLEPJ-TZSMONEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H57ClFN7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


